N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
Description
N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (triaza) atoms. The molecule contains an acetamide backbone modified with a phenyl-isopropyl substituent and a sulfur-linked tricyclic system.
Properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13(2)22(14-8-4-3-5-9-14)17(24)12-25-18-20-21-19-23(18)15-10-6-7-11-16(15)26-19/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKZEWNHVSOSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of a phenyl isocyanate with a propan-2-ylamine to form the intermediate N-phenyl-N-(propan-2-yl)urea. This intermediate is then reacted with a triazatricyclo compound under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
The compound shares key features with several acetamide derivatives reported in the literature:
Key Observations :
- Tricyclic vs. Bicyclic Systems: The target compound’s fused tricyclic system contrasts with the bicyclic triazole in 6a and the pyrido-thieno-pyrimidine tricycle in ’s compound . The sulfur and nitrogen density in the tricyclic core may enhance electron-deficient character, influencing binding interactions.
- Substituent Effects : The phenyl-isopropyl group in the target compound differs from the nitro-phenyl (6b, 6c) or methoxyphenyl () substituents, which modulate electronic and steric properties .
Spectroscopic and Physicochemical Properties
Biological Activity
The compound N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide represents a complex molecular structure with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₄OS
- Molecular Weight: 350.43 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 350.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been noted to inhibit specific enzymes related to disease pathways.
- Receptor Modulation: The compound may interact with various receptors in the body, influencing signaling pathways.
- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress.
Pharmacokinetics
The pharmacokinetic profile of the compound remains under-researched; however, factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's structural features may enhance its interaction with bacterial cell membranes.
Anti-inflammatory Effects
Research has indicated that compounds with similar triazole structures exhibit anti-inflammatory activities by modulating cytokine release in immune cells. This suggests a potential application for this compound in treating inflammatory diseases.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
